molecular formula C17H12N2O4 B1666287 3-Hydroxy-3'-nitro-2-naphthanilide CAS No. 135-65-9

3-Hydroxy-3'-nitro-2-naphthanilide

Cat. No. B1666287
CAS RN: 135-65-9
M. Wt: 308.29 g/mol
InChI Key: YZJSKRBKHCLMQC-UHFFFAOYSA-N
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Description

3-Hydroxy-3’-nitro-2-naphthanilide is a chemical compound with the linear formula C17H12N2O4 . It has a molecular weight of 308.296 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-3’-nitro-2-naphthanilide is represented by the linear formula C17H12N2O4 . More detailed structural analysis may require advanced techniques such as NMR or X-ray crystallography.


Physical And Chemical Properties Analysis

3-Hydroxy-3’-nitro-2-naphthanilide has a molecular weight of 308.296 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require specific experimental measurements.

Scientific Research Applications

Fluorescent Sensing of Anions

3-Hydroxy-3'-nitro-2-naphthanilide exhibits a significantly red-shifted fluorescence emission in acetonitrile. This emission is notably enhanced by the addition of anions like F(-), AcO(-), and H(2)PO(4)(-), with the degree of enhancement depending on anion basicity. The proposed mechanism for this phenomenon is the excited-state intermolecular proton transfer in the sensor-anion hydrogen-bonding complex (Zhang et al., 2003).

Synthesis of Hydroxynaphthanilides for Anticancer Properties

Research has shown that ring-substituted hydroxynaphthanilides, considered as cyclic analogues of salicylanilides, possess promising anticancer properties. Specifically, the study focused on the structure-activity relationships of nitro-substituted hydroxynaphthanilides, revealing that their potential to induce an antiproliferative effect increases with the shift of the nitro substituent from the ortho- to the para-position. Some compounds demonstrated significant antiproliferative activity against cancer cells without affecting non-tumor cells (Kauerová et al., 2016).

Antibacterial and Herbicidal Activity

A series of ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, including hydroxynaphthanilides, were evaluated for their activity in inhibiting photosynthetic electron transport in plants and their antimicrobial efficacy against various bacterial strains. Notably, specific compounds showed high antibacterial activity against strains like S. aureus, including methicillin-resistant strains. The study also identified structure-activity relationships among these compounds (Kos et al., 2013).

properties

IUPAC Name

3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-16-9-12-5-2-1-4-11(12)8-15(16)17(21)18-13-6-3-7-14(10-13)19(22)23/h1-10,20H,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJSKRBKHCLMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044544
Record name 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
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Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3'-nitro-2-naphthanilide

CAS RN

135-65-9
Record name 3-Hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide
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Record name 3-Hydroxy-3'-nitro-2-naphthanilide
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Record name Cibanaphthol RM
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-
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Record name 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
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Record name 3-hydroxy-3'-nitro-2-naphthanilide
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Record name 3-HYDROXY-3'-NITRO-2-NAPHTHANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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